molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate

Cat. No. B2874035
CAS RN: 2034247-44-2
M. Wt: 347.374
InChI Key: AWQHFGJODDVCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, also known as MBCB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Pressure-Induced Phase Transition in Crystalline Structures

Research by Johnstone et al. (2010) demonstrated the use of pressure as a tool in crystal engineering, particularly in inducing phase transitions in structures with a high Z′ (number of molecules in the crystallographic asymmetric unit). Although the study specifically mentions Methyl 2-(carbazol-9-yl)benzoate, the methodology and implications are relevant for the structural analysis and modification of compounds like Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, highlighting its potential in the design of advanced materials with desired crystalline properties Johnstone et al., 2010.

Electrochemical Behavior and Polymerization for Supercapacitor Applications

Ates et al. (2015) explored the chemical synthesis and characterization of a novel monomer related to Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, focusing on its electropolymerization and capacitive behavior. The study found that the synthesized polymer could potentially be used in supercapacitor and biosensor applications, showcasing the compound's relevance in the development of high-performance electronic devices Ates et al., 2015.

Hydroxyl and Alkoxyl Radical Generation

Winston et al. (1983) investigated the generation of hydroxyl and alkoxyl radicals from the interaction of ferrous bipyridyl with peroxides, a study that indirectly relates to the chemical behavior of Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate. This research provides foundational knowledge on the reactivity and potential applications of bipyridine derivatives in radical chemistry, which is crucial for understanding the oxidative stress mechanisms and designing antioxidants Winston et al., 1983.

Anticancer Drug Synthesis

Gamage et al. (1997) reported a new synthesis route for substituted acridine-4-carboxylic acids and the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) from methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This highlights the role of benzoate derivatives in synthesizing complex molecules with significant pharmacological activities, suggesting potential research directions in drug development using Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate as a precursor or analog Gamage et al., 1997.

properties

IUPAC Name

methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHFGJODDVCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate

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